8-Aminoguanosine 5'-(dihydrogen phosphate)
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Description
8-Aminoguanosine 5'-(dihydrogen phosphate) is a useful research compound. Its molecular formula is C10H15N6O8P and its molecular weight is 378.24 g/mol. The purity is usually 95%.
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Biological Activity
8-Aminoguanosine 5'-(dihydrogen phosphate) (8-AG) is a purine nucleoside analogue that has garnered attention for its biological activities, particularly in renal physiology and potential therapeutic applications. This article delves into the compound's biological activity, focusing on its mechanisms of action, effects on renal excretion, and implications for clinical use.
8-Aminoguanosine 5'-(dihydrogen phosphate) has the following chemical properties:
- Molecular Formula : C6H8N5O4P
- Molecular Weight : 229.13 g/mol
- CAS Number : 57460-97-6
The primary mechanism by which 8-AG exerts its biological effects involves the inhibition of purine nucleoside phosphorylase (PNPase), an enzyme crucial for purine metabolism. By inhibiting PNPase, 8-AG leads to increased levels of inosine and guanosine in renal interstitial fluid. This alteration in purine metabolism is significant for several reasons:
- Increased Inosine Levels : The elevation of inosine levels activates adenosine A2B receptors, which play a pivotal role in renal blood flow regulation and excretory function.
- Diuretic Effect : The activation of A2B receptors enhances renal medullary blood flow, leading to increased urine production (diuresis), sodium excretion (natriuresis), and glucose excretion (glucosuria) while conserving potassium .
Renal Excretory Function
Research indicates that administration of 8-AG results in significant changes in renal function:
- Increased Urine Volume : Studies show that 8-AG can reproducibly increase urine output in animal models.
- Sodium and Glucose Excretion : Alongside increased urine volume, there is a notable increase in sodium and glucose excretion.
- Potassium Conservation : Unlike many diuretics, which can lead to potassium loss, 8-AG tends to conserve potassium levels .
Case Studies
A study conducted on rats explored the effects of intravenous administration of 8-AG. The results highlighted several key findings:
Parameter | Effect |
---|---|
Urinary Volume | Increased significantly |
Sodium Excretion | Elevated levels observed |
Glucose Excretion | Increased levels noted |
Potassium Excretion | Conserved despite increased sodium |
Renal Interstitial Inosine | Levels significantly increased |
Medullary Blood Flow | Enhanced due to A2B receptor activation |
The study concluded that the diuretic effects of 8-AG are mediated primarily through the A2B receptor pathway, which is critical for maintaining renal function under various physiological conditions .
Clinical Implications
The unique mechanism of action of 8-AG positions it as a potential therapeutic agent for various conditions, including:
- Hypertension : By promoting diuresis and natriuresis without causing hypokalemia, 8-AG could serve as a safer alternative to traditional diuretics.
- Vascular Diseases : The ability to enhance renal blood flow may have implications for treating conditions characterized by poor renal perfusion.
Properties
CAS No. |
57460-97-6 |
---|---|
Molecular Formula |
C10H15N6O8P |
Molecular Weight |
378.24 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,8-diamino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N6O8P/c11-9-14-6-3(7(19)15-9)13-10(12)16(6)8-5(18)4(17)2(24-8)1-23-25(20,21)22/h2,4-5,8,17-18H,1H2,(H2,12,13)(H2,20,21,22)(H3,11,14,15,19)/t2-,4-,5-,8-/m1/s1 |
InChI Key |
MCPHMTXYAWDBOA-UMMCILCDSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)OP(=O)(O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.